Cas no 924858-72-0 (3-4-(1{H}-tetrazol-1-yl)phenylpropanoic Acid)

3-4-(1{H}-tetrazol-1-yl)phenylpropanoic Acid structure
924858-72-0 structure
商品名:3-4-(1{H}-tetrazol-1-yl)phenylpropanoic Acid
CAS番号:924858-72-0
MF:C10H10N4O2
メガワット:218.212
MDL:MFCD08848227
CID:2620044
PubChem ID:16394983

3-4-(1{H}-tetrazol-1-yl)phenylpropanoic Acid 化学的及び物理的性質

名前と識別子

    • 3-4-(1{H}-tetrazol-1-yl)phenylpropanoic Acid
    • STK744319
    • RGFWDJWWXFZERH-UHFFFAOYSA-N
    • VS-07049
    • 3-[4-(1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANOIC ACID
    • Benzenepropanoic acid, 4-(1H-1,2,3,4-tetrazol-1-yl)-
    • BBL019982
    • 3-[4-(1H-tetrazol-1-yl)phenyl]propanoic acid
    • 4-(1H-Tetrazol-1-yl)benzenepropanoic acid
    • 3-[4-(tetrazol-1-yl)phenyl]propanoic acid
    • MFCD08848227
    • AKOS000112259
    • 924858-72-0
    • 3-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanoic acid
    • DTXSID101272663
    • 3-(4-(1H-tetrazol-1-yl)phenyl)propanoic acid
    • CS-0313355
    • MDL: MFCD08848227
    • インチ: InChI=1S/C10H10N4O2/c15-10(16)6-3-8-1-4-9(5-2-8)14-7-11-12-13-14/h1-2,4-5,7H,3,6H2,(H,15,16)
    • InChIKey: RGFWDJWWXFZERH-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 218.08037557Da
  • どういたいしつりょう: 218.08037557Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

3-4-(1{H}-tetrazol-1-yl)phenylpropanoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
H955988-50mg
3-[4-(1{H}-tetrazol-1-yl)phenyl]propanoic Acid
924858-72-0
50mg
$ 210.00 2022-06-04
TRC
H955988-10mg
3-[4-(1{H}-tetrazol-1-yl)phenyl]propanoic Acid
924858-72-0
10mg
$ 50.00 2022-06-04
OTAVAchemicals
4284294-250MG
3-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanoic acid
924858-72-0 95%
250MG
$300 2023-06-25
OTAVAchemicals
4284294-1G
3-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanoic acid
924858-72-0 95%
1G
$450 2023-06-25
A2B Chem LLC
AH84661-250mg
3-[4-(1H-TETRAZOL-1-YL)PHENYL]PROPANOIC ACID
924858-72-0 99%
250mg
$658.00 2024-07-18
OTAVAchemicals
4284294-500MG
3-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanoic acid
924858-72-0 95%
500MG
$375 2023-06-25
A2B Chem LLC
AH84661-500mg
3-[4-(1H-TETRAZOL-1-YL)PHENYL]PROPANOIC ACID
924858-72-0 99%
500mg
$814.00 2024-07-18
A2B Chem LLC
AH84661-100mg
3-[4-(1H-TETRAZOL-1-YL)PHENYL]PROPANOIC ACID
924858-72-0 99%
100mg
$556.00 2024-07-18
OTAVAchemicals
4284294-100MG
3-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanoic acid
924858-72-0 95%
100MG
$250 2023-06-25
TRC
H955988-100mg
3-[4-(1{H}-tetrazol-1-yl)phenyl]propanoic Acid
924858-72-0
100mg
$ 320.00 2022-06-04

3-4-(1{H}-tetrazol-1-yl)phenylpropanoic Acid 関連文献

3-4-(1{H}-tetrazol-1-yl)phenylpropanoic Acidに関する追加情報

3-4-(1{H}-tetrazol-1-yl)phenylpropanoic Acid (CAS No. 924858-72-0): An Overview of a Promising Compound in Medicinal Chemistry

3-4-(1{H}-tetrazol-1-yl)phenylpropanoic Acid (CAS No. 924858-72-0) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, also known as Tetrazole Phenylpropanoic Acid, belongs to the class of tetrazole derivatives, which are widely studied for their biological activities, including anti-inflammatory, antihypertensive, and anti-cancer properties.

The chemical structure of 3-4-(1{H}-tetrazol-1-yl)phenylpropanoic Acid is characterized by a tetrazole ring attached to a phenylpropanoic acid moiety. The tetrazole ring is a five-membered heterocyclic compound with four nitrogen atoms and one carbon atom, which confers high stability and reactivity to the molecule. The phenylpropanoic acid moiety, on the other hand, is a common structural feature in many natural and synthetic compounds with diverse biological activities.

Recent studies have highlighted the potential of 3-4-(1{H}-tetrazol-1-yl)phenylpropanoic Acid in various therapeutic areas. One of the most promising applications is in the treatment of cardiovascular diseases. The tetrazole ring has been shown to enhance the binding affinity of molecules to angiotensin II receptors, making it a valuable scaffold for the development of angiotensin II receptor blockers (ARBs). These drugs are widely used to manage hypertension and heart failure by blocking the effects of angiotensin II, a potent vasoconstrictor.

In addition to its cardiovascular benefits, 3-4-(1{H}-tetrazol-1-yl)phenylpropanoic Acid has also shown potential in anti-inflammatory and anti-cancer research. Tetrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. By suppressing COX activity, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation and pain. Furthermore, some tetrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents.

The pharmacokinetic properties of 3-4-(1{H}-tetrazol-1-yl)phenylpropanoic Acid have also been extensively studied. Research has shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles, making it suitable for oral administration. Additionally, its metabolic stability and low toxicity profile further enhance its potential as a drug candidate.

In preclinical studies, 3-4-(1{H}-tetrazol-1-yl)phenylpropanoic Acid has demonstrated promising results in animal models of hypertension and inflammation. For instance, in a study using spontaneously hypertensive rats (SHR), administration of this compound led to significant reductions in blood pressure without causing adverse side effects. Similarly, in models of inflammatory diseases such as arthritis, the compound showed potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines and reducing tissue damage.

The synthetic routes for producing 3-4-(1{H}-tetrazol-1-yl)phenylpropanoic Acid have been well-documented in the literature. One common approach involves the reaction of 4-bromophenylacetic acid with sodium azide followed by reduction and cyclization steps to form the tetrazole ring. This multi-step synthesis process allows for high yields and purity, making it feasible for large-scale production.

In conclusion, 3-4-(1{H}-tetrazol-1-yl)phenylpropanoic Acid (CAS No. 924858-72-0) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and biological activities, this compound holds significant promise for addressing unmet medical needs in various disease areas.

おすすめ記事

推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量